(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid

Catalog No.
S1504718
CAS No.
1187-50-4
M.F
C10H19N3O4
M. Wt
245.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)ac...

CAS Number

1187-50-4

Product Name

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid

IUPAC Name

2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1

InChI Key

VWHGTYCRDRBSFI-ZETCQYMHSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N

Synonyms

L-leucyl-glycyl-glycine, Leu-Gly-Gly, leucyl-glycyl-glycine, leucyl-glycyl-glycine, (D-Leu)-isomer, leucyl-glycyl-glycine, (DL-Leu)-isomer

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)[O-])[NH3+]

Peptide Synthesis and Protein Chemistry:

Leucyl-glycyl-glycine (LGG) serves as a small model peptide, often used in research related to peptide synthesis and protein chemistry. Its relatively simple structure with three amino acids (leucine, glycine, and glycine) makes it a convenient tool for studying various aspects of peptide bond formation, folding, and interactions. Researchers utilize LGG to:

  • Develop and optimize methods for peptide synthesis: LGG's well-defined sequence allows researchers to test and refine different peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
  • Study protein folding: LGG can be used as a model system to investigate the initial stages of protein folding and the role of specific amino acid sequences in protein conformation.
  • Investigate protein-protein interactions: LGG can be employed to study how proteins interact with each other by attaching specific binding sequences to its ends. This helps researchers understand the mechanisms involved in protein-protein interactions, crucial for various cellular processes.

Enzyme Activity and Inhibition:

LGG finds application in research related to enzyme activity and inhibition. Its specific amino acid sequence can be recognized by certain enzymes, allowing scientists to:

  • Study enzyme substrate specificity: By modifying the LGG sequence, researchers can investigate how changes in the amino acid sequence affect an enzyme's ability to bind and act on its substrate (LGG in this case). This knowledge is crucial for understanding enzyme function and designing enzyme inhibitors.
  • Develop enzyme inhibitors: By attaching specific functional groups to LGG, researchers can create molecules that compete with the natural substrate for binding to the enzyme, thereby inhibiting its activity. This approach has potential applications in developing drugs to treat various diseases.

Other Research Applications:

LGG also finds use in other areas of scientific research, including:

  • Peptide drug design: The knowledge gained from studying LGG's properties can be applied to the design and development of novel peptide-based drugs with specific therapeutic effects.
  • Biomaterial development: LGG can be incorporated into the design of biomaterials, such as hydrogels, for various applications like drug delivery and tissue engineering.

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is a derivative of glycine, characterized by its complex structure that includes multiple amino acid components. Its molecular formula is C10H19N3O4, and it has a molecular weight of 245.28 g/mol. This compound features an amino group, which is essential for its biological activities and interactions within various biochemical pathways. The presence of the 4-methylpentanamido group contributes to its unique properties compared to simpler amino acids and peptides .

Typical of amino acids and peptides, including:

  • Peptide Bond Formation: It can react with other amino acids to form peptide bonds, leading to the synthesis of larger peptides or proteins.
  • Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, participating in proton transfer reactions.
  • Nucleophilic Substitution: The amino groups can engage in nucleophilic substitution reactions, allowing for modifications that enhance its biological activity or stability.

The biological activity of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is primarily attributed to its role as a glycine derivative. Glycine is known for its involvement in neurotransmission and as a precursor for various biomolecules. This compound may exhibit neuroprotective effects, modulate synaptic transmission, and influence metabolic pathways related to amino acids. Additionally, its structural uniqueness may allow it to interact with specific receptors or enzymes, potentially leading to therapeutic applications in neurology and metabolic disorders .

The synthesis of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: Utilizing automated synthesizers, this method allows for the sequential addition of protected amino acids to form the desired peptide structure.
  • Solution Phase Synthesis: Involves the coupling of individual amino acids in solution, often using coupling agents like carbodiimides to facilitate bond formation.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of peptide bonds under mild conditions, providing high specificity and yield.

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to the development of novel drugs targeting neurological diseases or metabolic disorders.
  • Biochemical Research: Used as a tool compound in studies investigating amino acid metabolism and neurotransmission.
  • Nutritional Supplements: Potential use in formulations aimed at enhancing cognitive function or muscle recovery due to its glycine derivatives.

Interaction studies involving (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid focus on its binding affinity with various receptors and enzymes. These studies aim to elucidate how this compound influences biological systems at the molecular level. For instance:

  • Receptor Binding Studies: Investigating how this compound interacts with glycine receptors or other neurotransmitter receptors.
  • Enzyme Kinetics: Assessing how it affects enzyme activity related to amino acid metabolism.

Such studies are crucial for understanding its pharmacodynamics and potential therapeutic effects.

Several compounds share structural similarities with (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
GlycineC2H5NO2Simplest amino acid; involved in neurotransmission
Leucyl-glycyl-glycineC10H19N3O4Tripeptide; role as a metabolite
2-Aminopentanoic Acid (L-Leucine)C6H13NO2Branched-chain amino acid; important for protein synthesis
2-Amino-4-methylpentanoic AcidC5H13NO2Precursor for neurotransmitters; essential amino acid

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid's uniqueness lies in its complex structure that incorporates both acetamido and amine functionalities, allowing for specific interactions not observed in simpler compounds like glycine or leucine. This complexity may enhance its biological activities and potential therapeutic applications compared to these similar compounds.

XLogP3

-3

Sequence

LGG

Other CAS

1187-50-4

Wikipedia

Leu-Gly-Gly

Dates

Modify: 2023-08-15

Explore Compound Types